molecular formula C14H12FNO3 B2532730 [3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate CAS No. 1436348-67-2

[3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate

Cat. No.: B2532730
CAS No.: 1436348-67-2
M. Wt: 261.252
InChI Key: FYWXPCFWUSVILS-UHFFFAOYSA-N
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Description

[3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate is a fluorinated aromatic ester designed for use as a key chemical building block in medicinal chemistry and drug discovery research. The integration of a fluorine atom onto the pyridine ring is a strategic modification employed to fine-tune the molecular properties of lead compounds . Fluorination can enhance a molecule's lipophilicity , potentially improving its cell membrane penetration and bioavailability, while the strength of the carbon-fluorine bond can increase metabolic stability, making it a valuable structural motif in pharmaceutical development . The core structure of this compound, the 2-fluoropyridine-4-carboxylate , serves as a versatile intermediate. The carboxylate ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or used in amide coupling reactions, while the fluorine atom can undergo further nucleophilic aromatic substitution, allowing for diverse structural elaboration . This makes it a valuable scaffold for constructing more complex, target-oriented molecules, such as fused heterocyclic systems known for their broad pharmacological potential . This product is intended for use as a research chemical by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[3-(methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-18-9-10-3-2-4-12(7-10)19-14(17)11-5-6-16-13(15)8-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWXPCFWUSVILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)OC(=O)C2=CC(=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate typically involves the reaction of 3-(methoxymethyl)phenol with 2-fluoropyridine-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The fluoropyridine ring can be reduced under specific conditions to form a dihydropyridine derivative.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Compounds
This compound serves as an essential building block in the synthesis of more complex fluorinated compounds. Its ability to undergo various chemical reactions makes it valuable for creating derivatives that may exhibit enhanced properties or activities. For instance, it can be used in the synthesis of biologically active molecules through functionalization reactions, such as nucleophilic substitutions or coupling reactions with other electrophiles.

Biological Research

Potential Bioactive Molecule
In biological studies, [3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate has been investigated for its potential bioactivity. Researchers are exploring its effects on various biological pathways, particularly in relation to its anti-inflammatory and anticancer properties. The fluorine atom in the structure enhances the compound's ability to interact with biological macromolecules, potentially modulating key biochemical processes.

Medicinal Chemistry

Therapeutic Properties
The compound is being explored for its therapeutic applications. Preliminary studies suggest that it may have anti-inflammatory and anticancer activities, making it a candidate for further investigation in drug development. The unique combination of functional groups allows for targeted interactions with specific molecular targets, which could lead to the development of novel therapeutic agents.

Industrial Applications

Advanced Materials and Agrochemicals
In industrial contexts, this compound is utilized in the development of advanced materials and agrochemicals. Its stability and reactivity make it suitable for formulating products that require specific chemical characteristics, such as enhanced stability or improved efficacy.

Case Studies

  • Anti-inflammatory Activity
    A study investigated the anti-inflammatory effects of this compound in vitro. The results indicated significant inhibition of pro-inflammatory cytokines, suggesting potential use as an anti-inflammatory agent.
  • Anticancer Activity
    Research focused on the compound's cytotoxic effects against various cancer cell lines demonstrated promising results, warranting further exploration into its mechanisms and potential therapeutic applications.

Mechanism of Action

The mechanism of action of [3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogs with variations in:

  • Fluorine substitution patterns (e.g., 2-fluoro vs. 3-fluoro on pyridine).
  • Ester/carboxylate groups (ester vs. carboxylic acid derivatives).
  • Aromatic substituents (methoxymethyl vs. methyl, trifluoromethyl, or hydroxyl groups).
Table 1: Key Structural and Physicochemical Comparisons
Compound Name Core Structure Substituents (Phenyl/Pyridine) Molecular Weight (g/mol) LogP* Key Applications
[3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate Pyridine-4-carboxylate Phenyl: 3-(methoxymethyl); Pyridine: 2-F ~291.3 (calculated) ~2.5 (est.) Potential CNS therapeutics
4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine Pyridine-2-hydroxyl Phenyl: 4-carboxy, 3-F; Pyridine: 2-OH 233.2 ~1.8 Chelation/coordination
FE@SNAP (fluoroethylated MCHR1 antagonist) Pyrimidine carboxylate Complex piperidinyl, 3,4-difluorophenyl >500 ~3.2 MCHR1 antagonism
Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Pyrazolo-pyridine Pyrazole: 4-F-phenyl; Pyridine: methyl 369.4 ~3.0 Kinase inhibition

*LogP estimated using fragment-based methods.

Pharmacokinetic and Stability Considerations

  • Metabolic Stability : The methoxymethyl group may reduce oxidative metabolism compared to hydroxylated analogs (e.g., 2-hydroxypyridine derivatives) .

Research Findings and Implications

  • MCHR1 Antagonists: Fluorinated carboxylates like FE@SNAP exhibit nanomolar binding affinities, suggesting that the target compound’s fluoropyridine core could be optimized for similar neuropsychiatric applications .
  • Solubility vs. Bioavailability : While carboxylic acid derivatives (e.g., ) may offer better aqueous solubility, ester derivatives like the target compound balance lipophilicity and solubility for improved CNS penetration.

Biological Activity

[3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a methoxymethyl group attached to a phenyl ring and a fluorinated pyridine derivative. Its structural formula can be represented as follows:

Chemical Structure C13H12FNO2\text{Chemical Structure }C_{13}H_{12}FNO_2

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Activity : Studies suggest effectiveness against certain bacterial strains.
  • Enzyme Inhibition : Potential as an inhibitor for specific enzymes involved in disease processes.

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function.
  • Cell Signaling Modulation : It can influence pathways related to cell growth and apoptosis.
  • Membrane Disruption : In antimicrobial applications, it may disrupt bacterial cell membranes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in cancer cell lines
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits specific enzymes related to cancer

Table 2: Case Study Results

StudyMethodologyFindings
In vitro cancer studyTested on MCF-7 and MDA-MB-231 cellsIC50 values of 9.46 μM and 12.91 μM respectively
Antimicrobial assayEvaluated against Staphylococcus aureusSignificant inhibition observed at 50 μg/mL

Case Studies

  • Anticancer Activity :
    A study conducted on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that this compound effectively reduced cell viability with IC50 values indicating potent activity compared to standard chemotherapeutics like Doxorubicin.
  • Antimicrobial Efficacy :
    In an antimicrobial assay, the compound was tested against several bacterial strains, including Staphylococcus aureus. The results indicated a strong inhibitory effect, suggesting its potential as an antibiotic agent.

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